

A Technical Guide to the Discovery and Isolation of Lavandulol from Lavandula Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lavandulol*

Cat. No.: B192245

[Get Quote](#)

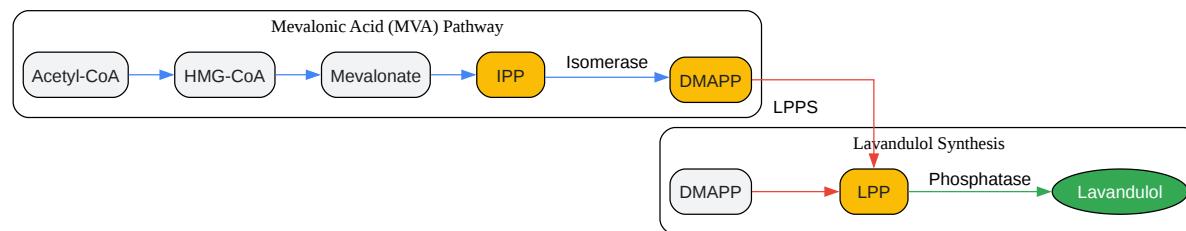
For Researchers, Scientists, and Drug Development Professionals

Abstract

Lavandulol, a naturally occurring monoterpenoid alcohol, is a constituent of the essential oil of various *Lavandula* species, most notably true lavender (*Lavandula angustifolia*). As an irregular monoterpenoid, its unique chemical structure and pleasant aroma have garnered interest in the fragrance and cosmetic industries. Furthermore, the chirality of **lavandulol**, with the (R)-enantiomer being the predominant natural form, presents opportunities for stereospecific applications in drug development and synthesis. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and purification of **lavandulol** from *Lavandula* species. Detailed experimental protocols for extraction and purification are provided, alongside quantitative data on **lavandulol** content in various lavender species and cultivars.

Introduction

Lavandulol (5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol) is a monoterpenoid alcohol found in a variety of essential oils, particularly those derived from lavender.^[1] It exists as two enantiomers: the (R)-enantiomer, which is the naturally occurring form and possesses a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance," and the (S)-enantiomer, which has a much weaker odor.^{[1][2]} The distinct aroma and potential biological activities of **lavandulol** and its esters have made them valuable compounds in the perfume industry and as insect pheromones.^[1]


This guide focuses on the scientific principles and practical techniques for the discovery and isolation of **lavandulol** from its natural sources within the *Lavandula* genus.

Biosynthesis of Lavandulol

Lavandulol is classified as an irregular monoterpenene, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units. The biosynthesis of **lavandulol** is a fascinating deviation from the standard terpene synthesis pathways. It originates from the mevalonic acid (MVA) pathway, which provides the fundamental five-carbon building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key step in **lavandulol** biosynthesis is the non-head-to-tail condensation of two DMAPP molecules, a reaction catalyzed by the enzyme lavandulyl diphosphate synthase (LPPS). This process leads to the formation of lavandulyl diphosphate (LPP), the direct precursor to **lavandulol**.

Below is a diagram illustrating the biosynthetic pathway of **lavandulol**.

[Click to download full resolution via product page](#)

Biosynthetic pathway of **lavandulol**.

Quantitative Analysis of Lavandulol in Lavandula Species

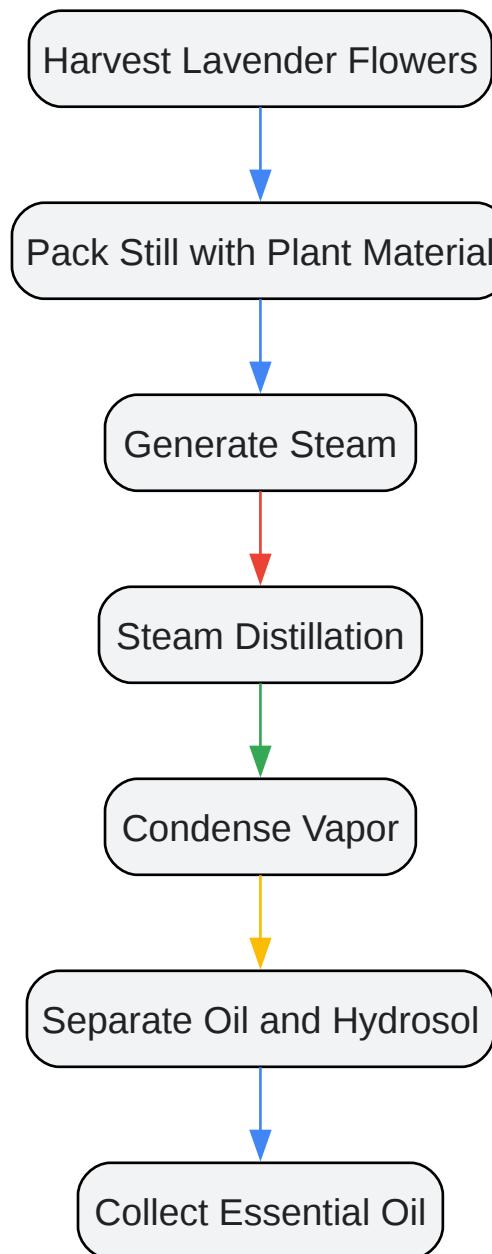
The concentration of **lavandulol** in lavender essential oil can vary significantly depending on the species, cultivar, growing conditions, and the part of the plant used for extraction. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the qualitative and quantitative analysis of essential oil components, including **lavandulol**.

Table 1: **Lavandulol** Content in Various *Lavandula* Species and Cultivars

Lavandula Species/Cultivar	Plant Part	Extraction Method	Lavandulol Content (%)	Reference
<i>Lavandula angustifolia</i> (Bulgarian)	Flowers	Not Specified	1.03 - 2.59	[3]
<i>Lavandula angustifolia</i> (Ukrainian Cultivars)	Flowers	Not Specified	1.30 - 3.14	[4]
<i>Lavandula x intermedia</i>	Flowers	Not Specified	Fraction of % - 3%	[5]
<i>Lavandula angustifolia</i>	Aerial Parts	Hydrodistillation	Not specified, but present	[6]
<i>Lavandula angustifolia</i>	Flowers	Subcritical tetrafluoroethane extraction	4.22	[3]

Table 2: Physicochemical Properties of **Lavandulol** Enantiomers

Property	(R)-(-)-Lavandulol	(S)-(+)-Lavandulol	Racemic Lavandulol	Reference
CAS Number	498-16-8	50373-53-0	58461-27-1	[1]
Molecular Formula	C ₁₀ H ₁₈ O	C ₁₀ H ₁₈ O	C ₁₀ H ₁₈ O	[1]
Molar Mass	154.25 g/mol	154.25 g/mol	154.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	-	Clear colorless liquid	[2] [7]
Density	0.877 - 0.883 g/mL @ 25°C	-	0.878 g/mL @ 20°C	[2] [7]
Boiling Point	229 - 230 °C @ 760 mmHg	-	229 - 230 °C @ 760 mmHg	[7] [8]
Refractive Index	1.467 - 1.473 @ 20°C	-	-	[7]
Odor Description	Weak floral, herbal, slightly lemon-like, fresh citrus fruity	Very weak odor	Weak floral, herbal	[1] [2]


Experimental Protocols

The isolation and purification of **lavandulol** from *Lavandula* species involve a multi-step process, beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound.

Extraction of Lavender Essential Oil by Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material. [\[9\]](#) This process utilizes steam to volatilize the aromatic compounds, which are then condensed and separated.

- Harvesting: Harvest lavender flowers when they are in full bloom, preferably in the morning after the dew has evaporated to maximize oil content.[10]
- Preparation of Plant Material: The harvested lavender flowers can be used fresh or partially dried. Lightly pack the plant material into the distillation still. Avoid packing too tightly to ensure even steam penetration.[11]
- Steam Generation: Generate steam in a separate boiler or in the bottom of the still, ensuring the plant material is supported on a grid above the water level. The steam temperature is typically around 100°C (212°F).[10][12]
- Distillation: Introduce the steam into the still. The hot steam will pass through the lavender flowers, causing the essential oil glands to rupture and release the volatile aromatic compounds. The distillation process can take from 30 minutes to several hours.[10][13]
- Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which is cooled with circulating water. This causes the vapors to condense back into a liquid state.[11][12]
- Separation: The condensate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel or a Florentine flask. Due to their different densities and immiscibility, the essential oil will form a layer on top of the hydrosol.
- Collection: Carefully separate the essential oil layer from the hydrosol. The collected essential oil can then be stored in a dark, airtight container.

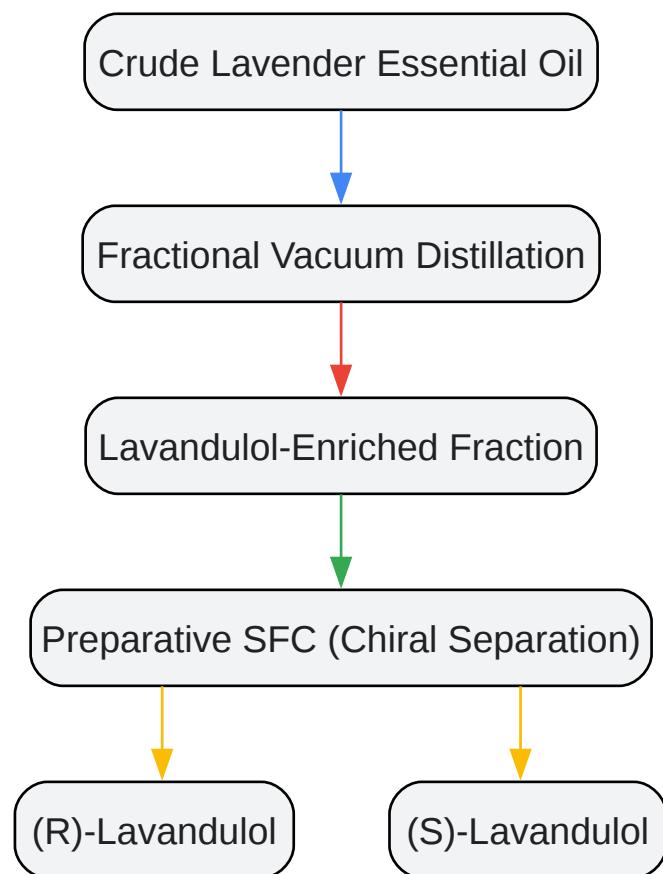
[Click to download full resolution via product page](#)

Workflow for steam distillation.

Purification of Lavandulol

The crude essential oil obtained from steam distillation is a complex mixture of various compounds. To isolate **lavandulol**, further purification steps are necessary.

Fractional distillation separates compounds based on their different boiling points. Performing the distillation under vacuum allows for the separation to occur at lower temperatures, which


helps to prevent the degradation of heat-sensitive compounds like **lavandulol**.[\[14\]](#)

- Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a heating mantle, a condenser, and receiving flasks.
- Charging the Still: Place the crude lavender essential oil into the distillation flask.
- Applying Vacuum: Gradually apply a vacuum to the system, typically in the range of 10-50 mmHg.[\[14\]](#)
- Heating: Gently heat the distillation flask. The more volatile components with lower boiling points will vaporize first and rise through the fractionating column.
- Fraction Collection: As the vapor reaches the top of the column and enters the condenser, it will liquefy and be collected in a receiving flask. Monitor the temperature at the top of the column (the head temperature) and collect different fractions based on their boiling point ranges. **Lavandulol** has a boiling point of approximately 229-230°C at atmospheric pressure, which will be significantly lower under vacuum.[\[8\]](#)
- Analysis: Analyze the collected fractions using GC-MS to identify the fraction(s) with the highest concentration of **lavandulol**.

SFC is a powerful technique for the purification of chiral compounds. It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages over traditional liquid chromatography, including faster separations and the use of environmentally benign solvents.[\[15\]](#)

- System Preparation: Use a preparative SFC system equipped with a chiral stationary phase (CSP) column. Common CSPs for this purpose include those based on cellulose or amylose derivatives.[\[16\]](#)
- Mobile Phase: The mobile phase typically consists of supercritical CO₂ and a co-solvent, such as methanol or ethanol, to modify the polarity.
- Sample Preparation: Dissolve the **lavandulol**-containing fraction from the fractional distillation in a suitable solvent.

- Method Development: First, develop an analytical-scale SFC method to achieve baseline separation of the **lavandulol** enantiomers.
- Preparative Separation: Scale up the analytical method to the preparative SFC system. Inject the sample onto the column and collect the fractions corresponding to the (R)- and (S)-**lavandulol** peaks as they elute.
- Solvent Removal: The collected fractions are depressurized, causing the CO₂ to vaporize, leaving the purified **lavandulol** in the co-solvent, which can then be easily removed by evaporation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lavandulol - Wikipedia [en.wikipedia.org]
- 2. (+/-)-LAVANDULOL | 58461-27-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Evaluation of the Essential Oil of the New Ukrainian Lavandula angustifolia and Lavandula x intermedia Cultivars Grown on the Same Plots | MDPI [mdpi.com]
- 5. Lavandula × intermedia—A Bastard Lavender or a Plant of Many Values? Part I. Biology and Chemical Composition of Lavandin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]
- 8. Lavandulol, (+)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 10. islandlavender.com [islandlavender.com]
- 11. How to Distill Lavender Essential Oils | B&B Family Farm [bbfamilyfarm.com]
- 12. jerseylavender.co.uk [jerseylavender.co.uk]
- 13. bibliotekanauki.pl [bibliotekanauki.pl]
- 14. Fractionating of Lemongrass (Cymbopogon citratus) Essential Oil by Vacuum Fractional Distillation [mdpi.com]
- 15. selvita.com [selvita.com]
- 16. waters.com [waters.com]
- To cite this document: BenchChem. [A Technical Guide to the Discovery and Isolation of Lavandulol from Lavandula Species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192245#discovery-and-isolation-of-lavandulol-from-lavandula-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com